molecular formula C35H50N4O7S B10788498 Cbz-Ile-hPhe-Ala-LeuVSMe

Cbz-Ile-hPhe-Ala-LeuVSMe

Cat. No.: B10788498
M. Wt: 670.9 g/mol
InChI Key: BZKLWACICJITOJ-QBZCPKQRSA-N
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Description

Cbz-Ile-hPhe-Ala-LeuVSMe is a synthetic peptidyl vinyl sulfone inhibitor targeting the proteasome, specifically the chymotrypsin-like (C5) subunit of the 20S core particle. Its structure comprises a carbobenzyloxy (Cbz) protecting group at the N-terminus, followed by isoleucine (Ile), homophenylalanine (hPhe), alanine (Ala), and leucine (Leu) residues, terminating in a vinyl sulfone methyl ester (VSMe) warhead. This compound irreversibly binds to the proteasome’s active site, inhibiting proteolytic activity critical for protein degradation and cellular regulation .

Its IC50 value of 150,000 nM against proteasome C5 highlights moderate inhibitory potency compared to other inhibitors in its class .

Properties

Molecular Formula

C35H50N4O7S

Molecular Weight

670.9 g/mol

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C35H50N4O7S/c1-7-25(4)31(39-35(43)46-23-28-16-12-9-13-17-28)34(42)38-30(19-18-27-14-10-8-11-15-27)33(41)36-26(5)32(40)37-29(22-24(2)3)20-21-47(6,44)45/h8-17,20-21,24-26,29-31H,7,18-19,22-23H2,1-6H3,(H,36,41)(H,37,40)(H,38,42)(H,39,43)/b21-20+/t25-,26-,29+,30-,31-/m0/s1

InChI Key

BZKLWACICJITOJ-QBZCPKQRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Ile-hPhe-Ala-LeuVSMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The N-benzyloxycarbonyl group is used to protect the amino group of each amino acid during the coupling reactions. The vinyl sulfone moiety is introduced in the final step of the synthesis.

    Coupling Reactions: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The N-benzyloxycarbonyl group is removed using hydrogenation or treatment with trifluoroacetic acid (TFA).

    Vinyl Sulfone Introduction: The vinyl sulfone moiety is introduced by reacting the peptide with a vinyl sulfone derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Cbz-Ile-hPhe-Ala-LeuVSMe undergoes various chemical reactions, including:

    Oxidation: The vinyl sulfone moiety can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the vinyl sulfone can yield the corresponding thioether.

    Substitution: The vinyl sulfone group is highly reactive towards nucleophiles, allowing for substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols react with the vinyl sulfone under mild conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thioethers: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Cbz-Ile-hPhe-Ala-LeuVSMe has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein-protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Cbz-Ile-hPhe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl sulfone moiety is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This covalent modification can alter the function of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Activity Comparison

Key proteasome inhibitors with analogous structures and their inhibitory profiles are summarized below:

Compound IC50 (nM) Selectivity (C5 Subunit) Reference
Cbz-Ile-hPhe-Ala-LeuVSMe 150,000 Moderate AatBio (2025)
Ac-hPhe-Leu-Phe-LeuVSMe 150,000 Moderate AatBio (2025)
Cbz-ile-leu-ala-leuvsme* N/A N/A STITCH (2022)
Cbz-ile-phe-ala-leuvsme* N/A N/A STITCH (2022)

Notes:

  • Ac-hPhe-Leu-Phe-LeuVSMe shares identical IC50 with this compound, suggesting similar potency despite differences in N-terminal protecting groups (Ac vs. Cbz) and residue composition .
  • Cbz-ile-leu-ala-leuvsme and Cbz-ile-phe-ala-leuvsme are structural analogs listed in the STITCH database but lack published IC50 or selectivity data, limiting direct comparison .

Structural and Functional Differences

  • Residue Variations: Substitutions like hPhe (homophenylalanine) vs. Phe (phenylalanine) or Leu vs. Abu (α-aminobutyric acid) in analogs (e.g., Cbz-Leu-Abu-OH) could influence binding affinity or proteasome subunit specificity .

Research Implications and Limitations

  • Data Availability: Limited published data on analogs like Cbz-ile-leu-ala-leuvsme restricts a comprehensive structure-activity relationship (SAR) analysis .

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